molecular formula C10H18O B1670004 Decahydro-1-naphthol CAS No. 529-32-8

Decahydro-1-naphthol

Cat. No. B1670004
CAS RN: 529-32-8
M. Wt: 154.25 g/mol
InChI Key: NDZOISQLWLWLEW-UHFFFAOYSA-N
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Description

Decahydro-1-naphthol is a biochemical .


Synthesis Analysis

The synthesis of 1-naphthols, which are structurally similar to Decahydro-1-naphthol, has been studied. The type and position of a substituent can influence the reactivity and properties of 1-naphthols. Important preparation guidelines for thiol derivatives of 1-naphthol were obtained during computations .


Molecular Structure Analysis

Decahydro-1-naphthol has a chemical formula of C10H18O. Its exact mass is 154.14 and its molecular weight is 154.250 . The molecular structure of similar compounds like 1-naphthols has been studied, revealing that the type and position of a substituent can influence the reactivity and properties .


Chemical Reactions Analysis

1-Naphthols, which are structurally similar to Decahydro-1-naphthol, have been studied for their reactivity and properties. Some molecules could exhibit intramolecular O–H–O interactions. All the tested compounds were found to be stable, and the molecules with substituents in positions 4 and 8 were the least reactive .

Scientific Research Applications

Conformational Study

Decahydro-1-naphthol and its derivatives have been a subject of investigation for their conformational properties. For instance, Timmerman and Nauta (2010) conducted a study on the conformation of trans-1-(o-alkylphenyl)decahydro-1-naphthols, synthesized from trans-octahydro-1(2H)-naphthalenone. They focused on the chemical shift of the hydroxyl proton to assign conformations, comparing these with corresponding cyclohexanols (Timmerman & Nauta, 2010).

Polymer Synthesis and Properties

The application of decahydro-1-naphthol in polymer synthesis has been demonstrated by Ozaki et al. (2013). They prepared geometric isomers of decahydro-2-naphthols as source materials for synthesizing poly(decahydro-2-naphthyl methacrylate)s. This study explored the geometry and conformational dynamics of these moieties, investigating the optical, thermal, and mechanical properties of the polymers (Ozaki, Sumita, Goto, & Matsumoto, 2013).

Chemical Synthesis Applications

Decahydro-1-naphthol is also pivotal in chemical synthesis. Nazarov, Aleksandrova, and Akhrem (1958) studied methods to introduce glycerol and dihydroxycarboxylic side chains into cis- and trans-decahydro-1-naphthols. This process involved dibromo-ketol and glycidol methods, leading to the isolation of various stereoisomers (Nazarov, Aleksandrova, & Akhrem, 1958).

Environmental Applications

In environmental science, decahydro-1-naphthol derivatives have been used as probes or markers. For instance, Mohapatra and Mishra (2010) used 1-naphthol as a fluorescent molecular probe to study the interaction of bile salts with lipid bilayer membranes, providing insights into biological and environmental interactions (Mohapatra & Mishra, 2010).

Photocatalytic Degradation

Mahmoodi et al. (2022) investigated the photocatalytic degradation of 1-naphthol using N, S-doped TiO2 immobilized on silica sulfuric acid under visible light. This research demonstrates the potential of decahydro-1-naphthol derivatives in wastewater treatment and environmental remediation (Mahmoodi, Jalilzadeh Yengejeh, Tirgir, & Sadeghi, 2022)

Safety And Hazards

Decahydro-1-naphthol should be handled with care. It is advised to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .

Relevant Papers A paper titled “1-Naphthols as components for multifunctional material systems (MFMS): the molecular modeling approach” provides a systematic study of 1-naphthols, which are structurally similar to Decahydro-1-naphthol .

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOISQLWLWLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313369
Record name Decahydro-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydro-1-naphthol

CAS RN

529-32-8
Record name Decahydro-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-1-naphthol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decahydro-1-naphthalenol
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Record name Decahydro-1-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
T ORITANI, M ICHIMURA, Y HANYU… - Agricultural and …, 1983 - jlc.jst.go.jp
Asymmetric hydrolysis of chloroacetates of (±)-axial-alcohols (±)-neomenthol (2), (1RS, 4aRS, 8aSR)-decahydro-1-naphthol (6) by Trichoderma koningi gave (-)-(1S, 3R, 4R)-…
Number of citations: 3 jlc.jst.go.jp
M Shirai, CV Rode, E Mine, A Sasaki, O Sato… - Catalysis today, 2006 - Elsevier
… The minor ones were 1-decalone (5), decahydro-1-naphthol (6), tetralin (7) and decalin (8). Tetralin (7) and decalin (8) were formed through dehydroxylation; however, naphthalene …
Number of citations: 37 www.sciencedirect.com
CC Grimm, SW Lloyd, R Batista… - Journal of …, 2000 - academic.oup.com
… Borneol and decahydro-1-naphthol are used as the surrogate and internal standards, respectively. A linear calibration curve is obtained for 0.1 to 5 ppb with a recovery level of 60% at …
Number of citations: 60 academic.oup.com
CAK Le, L Choisnard, D Wouessidjewe… - Macromolecular …, 2019 - Wiley Online Library
… Cis-decahydro-1-naphthol and decahydro-2-naphthol induced the formation of both allomorphs. V7 I was favored at a higher crystallization temperature compared to V7 II . Upon drying …
Number of citations: 10 onlinelibrary.wiley.com
T Oritani, M Ichimura, Y Hanyu… - … and biological chemistry, 1983 - Taylor & Francis
… 4) The first trans shows the stereochemical relationship for C-4a and C-8a hydrogens, the second cis for C-1 and C-8a hydrogens on decahydro-1-naphthol, see "Dictionary of Organic …
Number of citations: 19 www.tandfonline.com
M Yu, T Wang, L Wang, YH Ye, L Li, X Lu - Journal of Molecular Structure, 2024 - Elsevier
… the binding energy of the interactions between cis-decahydro-1-naphthol and FMs (MAA, 4-VP… mol −1 ) are the energies of cis-decahydro-1-naphthol and the monomer (MAA, 4VP, MAD …
Number of citations: 0 www.sciencedirect.com
C Li, MH Ngai, KK Reddy, SCY Leong, YW Tong… - Analytica Chimica …, 2019 - Elsevier
… From these studies, the surrogate template for geosmin was identified to be cis-decahydro-1-naphthol (3) and 1-bromoadamantane (4) for 2-methylisoborneol (Fig. 3), which both had …
Number of citations: 18 www.sciencedirect.com
JL Putaux, MB Cardoso, D Dupeyre… - Macromolecular …, 2008 - Wiley Online Library
… Quinolinol and quinoxaline, for instance, did not promote crystallization, while decahydro1-naphthol resulted in the formation of Visopropanol-type crystals. One of our ideas is to search …
Number of citations: 33 onlinelibrary.wiley.com
CAK Le, L Choisnard, D Wouessidjewe, JL Putaux - Polymer, 2021 - Elsevier
… So far, only BBIOL, cis-decahydro-1-naphthol and decahydro-2-naphthol have been shown to induce both V7 I and V7 II [37], while a large variety of ligands yield only V7 II [9,35,36]. …
Number of citations: 11 www.sciencedirect.com
M Zhu, FJ Aviles, ED Conte, DW Miller… - … of Chromatography A, 1999 - Elsevier
… The internal standard, cis-decahydro-1-naphthol (DHN), was purchased from Aldrich Chemical Company (Milwaukee, WI). The solid-phase microextraction (SPME) device was …
Number of citations: 66 www.sciencedirect.com

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